molecular formula C10H26O2Si2 B096776 Ethoxy-[2-[ethoxy(dimethyl)silyl]ethyl]-dimethylsilane CAS No. 18001-80-4

Ethoxy-[2-[ethoxy(dimethyl)silyl]ethyl]-dimethylsilane

Cat. No.: B096776
CAS No.: 18001-80-4
M. Wt: 234.48 g/mol
InChI Key: UAPXIVAOXRNIFF-UHFFFAOYSA-N
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Description

Ethoxy-[2-[ethoxy(dimethyl)silyl]ethyl]-dimethylsilane (CAS: CID 11275774), also known as 1,2-diethoxy-1,1,2,2-tetramethyldisilane, is an organosilicon compound with the molecular formula C₈H₂₂O₂Si₂ . Its structure consists of a disilane backbone (Si–Si bond) flanked by two ethoxy (–OCH₂CH₃) and four methyl (–CH₃) groups. The SMILES notation is CCOSi(C)Si(C)OCC, highlighting its symmetrical ethoxy-dimethyl substitution pattern .

Properties

IUPAC Name

ethoxy-[2-[ethoxy(dimethyl)silyl]ethyl]-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H26O2Si2/c1-7-11-13(3,4)9-10-14(5,6)12-8-2/h7-10H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAPXIVAOXRNIFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](C)(C)CC[Si](C)(C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H26O2Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Table 1: Comparison of Preparation Methods

ParameterLaboratory-ScaleIndustrial-ScalePatent-Derived
Reactants Dimethylchlorosilane, EtOHDimethylchlorosilane, EtOHDimethyldichlorosilane, EtOH, urea
Catalyst/Absorbent TriethylamineNaOHUrea
Reaction Time 6–8 hoursContinuous2–4 hours
Yield 75–85%85–90%82–83%
Purity >95%>98%97–98%
Scalability LowHighMedium

Key Challenges and Solutions:

  • HCl Management: Neutralization with triethylamine (lab) or NaOH (industrial) prevents equipment corrosion and siloxane formation.

  • Oligomerization Control: Low-temperature reactions (-20°C to 60°C) and rapid HCl removal mitigate undesired condensation .

Chemical Reactions Analysis

Types of Reactions

Ethoxy-[2-[ethoxy(dimethyl)silyl]ethyl]-dimethylsilane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethoxy-[2-[ethoxy(dimethyl)silyl]ethyl]-dimethylsilane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethoxy-[2-[ethoxy(dimethyl)silyl]ethyl]-dimethylsilane involves its ability to form stable bonds with various substrates. The ethoxy groups can undergo hydrolysis to form silanols, which can further condense to form siloxane bonds. These reactions are facilitated by the presence of catalysts or specific reaction conditions. The molecular targets and pathways involved include interactions with hydroxyl groups on surfaces or within biological systems.

Comparison with Similar Compounds

Structural and Functional Analogues

a) Diethoxydimethylsilane (CAS 78-62-6)
  • Molecular Formula : C₆H₁₆O₂Si
  • Structure: Monomeric silane with two ethoxy and two methyl groups attached to a single silicon atom.
  • Reactivity: Hydrolyzes to form silanols, serving as a precursor for silicone resins and coatings .
  • Applications : Widely used in industrial silicone production due to its simplicity and cost-effectiveness .
  • Key Difference : Lacks the Si–Si bond and disilane structure of Ethoxy-[2-[ethoxy(dimethyl)silyl]ethyl]-dimethylsilane, resulting in lower molecular weight (162.3 g/mol vs. 206.5 g/mol) and distinct polymerization pathways .
b) Chloro-[2-[chloro(dimethyl)silyl]ethyl]-dimethylsilane
  • Molecular Formula : C₆H₁₆Cl₂Si₂
  • Structure : Disilane analogue with chlorine substituents instead of ethoxy groups.
  • Reactivity : Chlorine atoms increase electrophilicity, making it reactive toward nucleophiles (e.g., water, alcohols). Used as a precursor for functionalized silicones .
  • Key Difference : Higher toxicity and regulatory scrutiny compared to ethoxy-substituted derivatives due to hazardous chlorine content .
c) Hexamethyldisiloxane (CAS 107-46-0)
  • Molecular Formula : C₆H₁₈OSi₂
  • Structure : Disiloxane (Si–O–Si) backbone with six methyl groups.
  • Applications: Common silicone fluid in lubricants and hydraulic fluids. Non-reactive under standard conditions due to stable Si–O bonds .
  • Key Difference : Si–O bonds confer greater thermal and chemical stability compared to this compound’s Si–Si bonds, which are more prone to cleavage .

Comparative Data Table

Property This compound Diethoxydimethylsilane Chloro-[2-[chloro(dimethyl)silyl]ethyl]-dimethylsilane Hexamethyldisiloxane
Molecular Formula C₈H₂₂O₂Si₂ C₆H₁₆O₂Si C₆H₁₆Cl₂Si₂ C₆H₁₈OSi₂
Molecular Weight 206.5 g/mol 162.3 g/mol 223.3 g/mol 162.4 g/mol
Backbone Si–Si Si (monomeric) Si–Si Si–O–Si
Substituents Ethoxy, methyl Ethoxy, methyl Chloro, methyl Methyl
Reactivity Moderate (hydrolyzable ethoxy groups) High (silanization agent) High (nucleophilic substitution) Low (inert)
Applications Crosslinking, polymer precursors Silicone resins, coatings Functionalized silicones Lubricants, fluids
Regulatory Status Not listed in Annex 1 (EU) WHMIS listed (Canada) Hazardous (chlorine content) Low toxicity (GHS)

Biological Activity

Ethoxy-[2-[ethoxy(dimethyl)silyl]ethyl]-dimethylsilane (CAS No. 18001-80-4) is a silane compound that has garnered interest in various fields, particularly in chemistry and biology. This article delves into its biological activity, synthesis methods, mechanisms of action, and potential applications, drawing from diverse scientific sources.

  • Molecular Weight : 234.48 g/mol
  • InChI Key : UAPXIVAOXRNIFF-UHFFFAOYSA-N

The compound is characterized by its unique silane structure, which includes two ethoxy groups that enhance its reactivity and stability in biological systems.

Synthetic Routes

This compound is typically synthesized through the reaction of dimethylchlorosilane with ethanol in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by an ethoxy group. The conditions generally involve refluxing the reactants under an inert atmosphere to prevent moisture interference.

Industrial Production

For industrial applications, the synthesis is optimized for higher yields and purity, often involving continuous feeding of reactants into a reactor with controlled temperature and pressure.

The biological activity of this compound is primarily attributed to its ability to form stable bonds with various substrates. The hydrolysis of ethoxy groups can lead to the formation of silanols, which can condense to create siloxane bonds. These reactions are facilitated by catalysts or specific reaction conditions, enabling interactions with hydroxyl groups on surfaces or within biological systems.

Applications in Biological Research

Case Studies and Research Findings

Several studies have explored the biological implications of silanes and their derivatives:

  • Cytotoxicity Studies : A study examining various silane compounds found that modifications could lead to significant cytotoxic effects on cancer cell lines, suggesting potential therapeutic applications .
  • Inhibition Studies : Research into similar silane compounds indicates that they can inhibit key enzymes involved in cancer progression, although direct studies on this compound are still needed for conclusive evidence .

Comparative Analysis with Similar Compounds

Compound NameStructureUnique FeaturesBiological Activity
TrimethylethoxysilaneCH3CH_3_3SiOEtSimpler structureLimited biological data
TriethoxysilaneEtOEtO_3SiMore ethoxy groupsModerate reactivity
DimethylethoxysilaneCH3CH_3_2SiOEtLess sterically hinderedPotentially lower stability

This compound stands out due to its specific structure that balances reactivity and stability, making it suitable for a wider range of applications compared to simpler silanes.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethoxy-[2-[ethoxy(dimethyl)silyl]ethyl]-dimethylsilane, and what experimental conditions are critical for minimizing side reactions?

  • Methodological Answer : The compound can be synthesized via silylation reactions involving diethoxy-dimethylsilane precursors. Key steps include refluxing in acetone with NaI to promote nucleophilic substitution (e.g., replacing halogen or hydroxyl groups with ethoxy-silyl moieties) . Critical parameters include maintaining anhydrous conditions to prevent hydrolysis of the silane groups and controlling reaction time to avoid over-functionalization. Purification via fractional distillation or column chromatography is recommended to isolate the product from byproducts like unreacted siloxanes .

Q. How can researchers characterize the structural integrity of this compound using spectroscopic methods?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁹Si) is essential. For example:

  • ¹H NMR : Peaks at δ 0.1–0.3 ppm correspond to Si–CH₃ groups, while δ 1.1–1.4 ppm and δ 3.6–3.8 ppm indicate ethoxy (–OCH₂CH₃) protons .
  • ²⁹Si NMR : Signals near δ –10 to –20 ppm confirm the presence of dimethylsilyl and ethoxysilyl groups .
    Mass spectrometry (MS) with ESI or EI ionization can validate the molecular ion peak at m/z 222.4 (C₈H₂₂O₂Si₂) .

Q. What are the primary reactivity patterns of this compound in cross-coupling or functionalization reactions?

  • Methodological Answer : The ethoxysilyl groups act as electrophilic sites, enabling reactions with nucleophiles (e.g., Grignard reagents or alcohols). For instance:

  • Hydrolysis under acidic conditions yields silanols, which can condense to form siloxane networks .
  • Reaction with chlorinating agents (e.g., SOCl₂) replaces ethoxy groups with Cl, facilitating further derivatization .
    Kinetic studies should monitor reaction progress via FT-IR (Si–O–Si stretching at 1000–1100 cm⁻¹) .

Advanced Research Questions

Q. How can computational modeling (DFT/MD) predict the hydrolysis kinetics and stability of this compound in aqueous environments?

  • Methodological Answer : Density Functional Theory (DFT) calculations can model transition states during hydrolysis. Key parameters:

  • Activation energy barriers for Si–O bond cleavage in ethoxy groups.
  • Solvent effects (e.g., water polarity) on reaction pathways .
    Molecular Dynamics (MD) simulations can predict aggregation behavior in solution, correlating with experimental Dynamic Light Scattering (DLS) data .

Q. What strategies resolve contradictions in reported catalytic activities of this compound in silicone polymer synthesis?

  • Methodological Answer : Discrepancies may arise from differences in:

  • Catalyst loading : Optimal ratios (e.g., 0.5–1.0 mol% Pt catalysts) minimize side reactions like premature crosslinking .
  • Temperature control : Excessive heat (>100°C) accelerates undesired cyclization.
    Validate reproducibility using Differential Scanning Calorimetry (DSC) to monitor exothermic peaks during polymerization .

Q. How does steric hindrance from dimethylsilyl groups influence the regioselectivity of this compound in multi-step syntheses?

  • Methodological Answer : Steric effects from –Si(CH₃)₂ groups direct reactions to less hindered ethoxy sites. For example:

  • In hydrosilylation, bulky substituents favor anti-Markovnikov addition to alkenes .
  • Competitive experiments with substituted alkenes (e.g., styrene vs. 1-hexene) can quantify selectivity via GC-MS analysis .

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